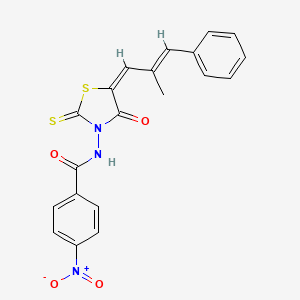

N-((E)-5-((E)-2-メチル-3-フェニルアリルイリデン)-4-オキソ-2-チオキソチアゾリジン-3-イル)-4-ニトロベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of azlactone with various aldehydes in the presence of catalysts. A study by Sunder and Maleraju (2013) outlines a general synthetic route for thiazolidinone derivatives, emphasizing the versatility of the scaffold and its adaptability to generate compounds with significant anti-inflammatory activity (Sunder & Maleraju, 2013). Although the specific synthesis of N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is not detailed, the methodologies applied in these studies provide a foundational understanding of the chemical strategies employed in constructing such molecules.

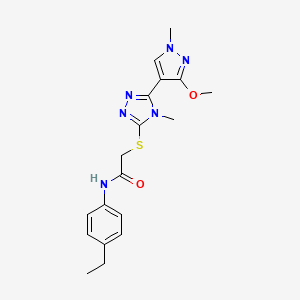

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is critical in determining their interaction with biological targets. X-ray powder diffraction and density functional theory (DFT) studies, such as those conducted by Rahmani et al. (2017), offer insights into the crystalline structure and electronic properties of similar compounds, elucidating the role of intramolecular and intermolecular forces in stabilizing their conformation (Rahmani et al., 2017). These analyses are pivotal in predicting the reactivity and potential biological activity of the compounds.

Chemical Reactions and Properties

The reactivity of thiazolidinone derivatives hinges on the nucleophilic sites present within the molecule, facilitating various chemical transformations. The presence of a nitrobenzamide moiety further diversifies the chemical behavior, enabling electrophilic substitution reactions, as well as interactions with reducing agents. Studies on related compounds showcase the breadth of chemical reactions thiazolidinones can undergo, from cycloaddition reactions to electrophilic substitutions, highlighting their synthetic versatility and potential for generating a wide array of biologically active molecules.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are essential for their formulation and application in a biological context. Ol’khovich et al. (2017) provided detailed physicochemical analyses of similar bioactive compounds, measuring their saturated vapor pressures, solubility in various solvents, and distribution coefficients, which are fundamental in predicting their behavior in vivo (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various functional groups, define the biological interactions and stability of the compound. The incorporation of a nitro group and a thiazolidinone core impacts the electron density across the molecule, influencing its reactivity patterns. Such properties are crucial in the design of compounds with targeted biological activities, ensuring their stability under physiological conditions and their reactivity towards intended biological targets.

References:

- (Sunder & Maleraju, 2013)

- (Rahmani et al., 2017)

- (Ol’khovich et al., 2017)

科学的研究の応用

抗癌作用

抗菌活性

抗炎症効果

神経保護作用

抗ウイルス用途

薬物送達システム

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S2/c1-13(11-14-5-3-2-4-6-14)12-17-19(25)22(20(28)29-17)21-18(24)15-7-9-16(10-8-15)23(26)27/h2-12H,1H3,(H,21,24)/b13-11+,17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPZFENKKAZOAP-QKIOLIMFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2484840.png)

![4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid](/img/structure/B2484842.png)

![Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2484844.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2484845.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2484854.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)